16-酮雌二醇

描述

科学研究应用

16-Ketoestradiol has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of estrogen metabolism and synthesis.

Biology: Investigated for its role in estrogen receptor binding and activity.

Medicine: Studied for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of estrogen-related pharmaceuticals and research chemicals.

作用机制

16-酮雌二醇通过与雌激素受体 α 和 β 结合发挥作用,其 IC50 值分别为 112.2 和 50.1 nM . 这种结合引发了一系列分子事件,调节基因表达和细胞反应。 该化合物具有抗雌激素活性,体现在其能够在动物模型中增加阴道上皮厚度、分层和角化 .

类似化合物:

16-酮雌酮: 另一种弱雌激素,具有类似的结构特征,但效力和活性不同。

雌三醇: 一种短效雌激素,具有独特的生物学效应。

己烯雌酚: 一种具有受阻活性的合成雌激素。

独特性: 16-酮雌二醇因其对雌激素受体的特异性结合亲和力和其在 C-16 位置氧化而产生的独特代谢途径而独树一帜。 这使其有别于其他雌激素,如雌三醇和己烯雌酚,它们具有不同的代谢和受体结合谱 .

生化分析

Biochemical Properties

16-Ketoestradiol is an active metabolite of the endogenous estrogen estrone . It is formed from estrone via an estriol intermediate by oxidation of the C-16 hydroxyl . It binds to estrogen receptor α (ERα) and ERβ .

Cellular Effects

16-Ketoestradiol has been identified as a stimulant for Vascular Endothelial Growth Factor (VEGF) secretion in human luteinized granulosa cells . This suggests that it may play a role in angiogenesis, a process critical for the growth and development of new blood vessels.

Molecular Mechanism

It is known that it binds to estrogen receptors, which can then bind to specific DNA sequences, influencing gene expression . This can lead to a variety of cellular responses, including changes in cell growth and differentiation.

Temporal Effects in Laboratory Settings

It is known that the effects of estrogens can vary over time, depending on factors such as the specific cell type, the concentration of the estrogen, and the presence of other signaling molecules .

Metabolic Pathways

16-Ketoestradiol is involved in the metabolic pathway of estrone. It is formed from estrone via an estriol intermediate by oxidation of the C-16 hydroxyl .

Subcellular Localization

As an estrogen, it is likely to be found in the cytoplasm and nucleus of cells, as these are the locations of the estrogen receptors to which it binds .

准备方法

合成路线和反应条件: 16-酮雌二醇可以通过雌酮通过雌三醇或 16-表雌三醇等中间体,通过 C-16 羟基氧化合成 . 反应条件通常涉及在受控温度和 pH 条件下使用氧化剂,以确保 C-16 位置羟基的选择性氧化。

工业生产方法: 16-酮雌二醇的工业生产涉及使用类似合成路线的大规模合成,但针对更高的产量和纯度进行了优化。 这通常包括使用先进的纯化技术,例如色谱法,从反应混合物中分离出所需产物。

化学反应分析

反应类型: 16-酮雌二醇会发生各种化学反应,包括:

氧化: 将羟基转化为酮。

还原: 将酮转化回羟基。

取代: 用其他取代基取代官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 条件根据引入的取代基的不同而异,但通常涉及催化剂和特定溶剂。

主要产物: 从这些反应中形成的主要产物包括 16-酮雌二醇的各种羟基化或酮衍生物,具体取决于所使用的特定反应条件和试剂。

4. 科研应用

16-酮雌二醇在科研中有许多应用,包括:

化学: 用作研究雌激素代谢和合成的参考化合物。

生物学: 研究其在雌激素受体结合和活性中的作用。

医学: 研究其潜在的治疗作用以及作为某些疾病的生物标志物。

工业: 用于生产与雌激素相关的药物和研究化学品.

相似化合物的比较

16-Ketoestrone: Another weak estrogen with similar structural features but different potency and activity.

Estriol: A short-acting estrogen with distinct biological effects.

Dimethylstilbestrol: A synthetic estrogen with impeded activity.

Uniqueness: 16-Ketoestradiol is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic pathway involving oxidation at the C-16 position. This sets it apart from other estrogens like estriol and dimethylstilbestrol, which have different metabolic and receptor-binding profiles .

属性

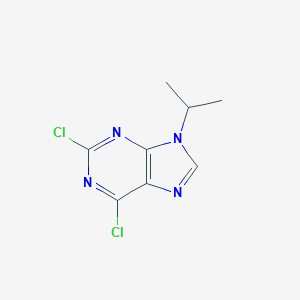

IUPAC Name |

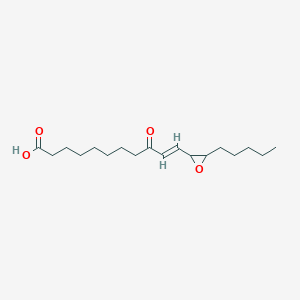

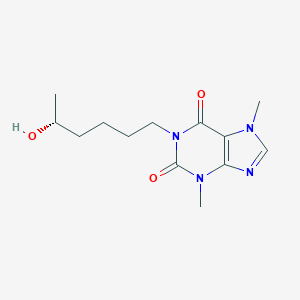

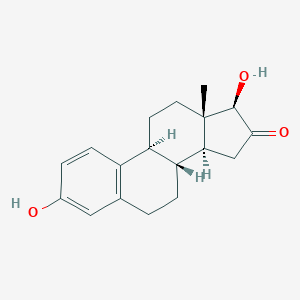

(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDGFQJCHFJTRH-YONAWACDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040386 | |

| Record name | 16-Ketoestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16-Ketoestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-75-6 | |

| Record name | 16-Ketoestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Ketoestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 566-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Ketoestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-KETOESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Ketoestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 16-Ketoestradiol and where is it found?

A: 16-Ketoestradiol (3,17β-dihydroxy-1,3,5(10)-estratrien-16-one), also known as 16-oxoestradiol, is a naturally occurring C18 steroid hormone. It's a metabolite of estrone and estradiol-17β, belonging to the group of ring D-α-ketolic estrogens. [, , ] This metabolite has been identified in the urine of various species including humans, laying hens, and channel catfish. [, , , , , , ]

Q2: What is the significance of 16-Ketoestradiol in estrogen metabolism?

A: 16-Ketoestradiol plays a role in the complex interconversion pathway of estrogens. While initially considered a potential intermediate in estriol formation, research using radioactive tracers revealed it to be a metabolite of estradiol-17β in humans, with a conversion rate of approximately 1.6%. [] Further investigations suggested that both 16-Ketoestradiol and 16α-hydroxyestrone originate from estrone, possibly sharing a common metabolic pathway. []

Q3: Does the excretion of 16-Ketoestradiol vary during pregnancy?

A: Yes, studies indicate that the excretion profile of 16-Ketoestradiol changes during pregnancy. Research on pregnant women in their last trimester revealed that 16-Ketoestradiol constitutes about 7.0% of the total excreted estriol, highlighting its significant presence during this period. []

Q4: Are there differences in 16-Ketoestradiol levels between species?

A: Yes, the concentration and significance of 16-Ketoestradiol as a circulating estrogen appears to differ between species. In white-tailed Texas deer, it was the most abundant free plasma estrogen identified during pregnancy. [] Similarly, in Channel Catfish, 16-Ketoestradiol was found in the highest concentration among the free plasma estrogens during ovarian development. [] This suggests a potentially species-specific role for this particular estrogen metabolite.

Q5: Is there a connection between 16-Ketoestradiol and angiogenesis?

A: Recent research points towards a potential role of 16-Ketoestradiol in angiogenesis, a crucial process in follicular development. Studies found reduced levels of 16-Ketoestradiol, along with other pro-angiogenic estrogen metabolites and vascular endothelial growth factor (VEGF), in the follicular fluid of women with polycystic ovary syndrome (PCOS) experiencing follicular arrest. [] Exogenous gonadotropin treatment in these women led to an increase in the levels of 16-Ketoestradiol and VEGF, suggesting a potential link between this metabolite and follicular angiogenesis. []

Q6: How is 16-Ketoestradiol typically measured in biological samples?

A: Various analytical methods have been developed for the quantification of 16-Ketoestradiol and other estrogen metabolites in biological matrices. Gas chromatography, often coupled with mass spectrometry (GC-MS), has been used for separating and quantifying estrogen fractions, including 16-Ketoestradiol, in urine samples. [, , ]

Q7: What are the advantages of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) in measuring 16-Ketoestradiol?

A: HPLC-MS methods offer distinct advantages for analyzing 16-Ketoestradiol and other estrogen metabolites. This technique allows for the simultaneous quantification of multiple estrogens, including 16-Ketoestradiol, with high sensitivity and specificity. [, , , , , ] The method has been successfully applied to measure estrogen levels in various biological samples, including urine and serum. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[IMINOBIS(METHYLENE)]BISPHENOL](/img/structure/B23817.png)